Sulmazole - 73384-60-8

Sulmazole

Catalog Number: EVT-285919
CAS Number: 73384-60-8
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulmazole is an imidazopyridine that is 1H-imidazo[4,5-b]pyridine which is substituted at position 2 by a 2-methoxy-4-(methylsulfinyl)phenyl group. An A1 adenosine receptor antagonist, it was formerly used as a cardiotonic agent. It has a role as a cardiotonic drug, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and an adenosine A1 receptor antagonist. It is an imidazopyridine and a sulfoxide.

Isomazole

  • Compound Description: Isomazole is a pyridoimidazole derivative and a potent cardiotonic agent. It acts as a phosphodiesterase III (PDE III) inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels and enhanced myocardial contractility [, , , ].

EMD 46512

  • Compound Description: EMD 46512 is a potent inhibitor of Na+,K+-ATPase, the enzyme responsible for maintaining the sodium and potassium gradients across cell membranes []. Inhibition of this enzyme leads to an increase in intracellular sodium concentration, which in turn promotes calcium influx and enhances myocardial contractility.
  • Relevance: EMD 46512 is a structurally simplified analog of Sulmazole, lacking the methylsulfinyl oxygen atom present in Sulmazole. Despite this structural difference, EMD 46512 exhibits a stronger inotropic effect compared to Sulmazole, primarily due to its potent inhibition of Na+,K+-ATPase [, ].

EMD 41000

  • Compound Description: EMD 41000 is a potent cardiotonic agent that acts primarily through the inhibition of phosphodiesterase III (PDE III), leading to increased intracellular cyclic AMP (cAMP) levels and enhanced myocardial contractility [, ].
  • Relevance: EMD 41000 is a close analog of Isomazole, both lacking the methylsulfinyl oxygen atom present in their respective parent compounds, Sulmazole and Isomazole. EMD 41000 exhibits a 10-fold increase in potency compared to Isomazole in activating the cardiac SR Ca2+-release channel [].

(+)‐Sulmazole

  • Compound Description: (+)‐Sulmazole is the dextrorotatory enantiomer of the racemic drug Sulmazole []. It exhibits a more potent positive inotropic effect compared to the racemic mixture, suggesting stereoselectivity in its mechanism of action [].

(−)‐Sulmazole

  • Compound Description: (−)‐Sulmazole is the levorotatory enantiomer of the racemic drug Sulmazole []. Unlike (+)‐Sulmazole, it shows significantly lower inotropic activity and its effects are antagonized by carbachol, a cholinergic agonist [].

BW A746C

  • Compound Description: BW A746C is a pyridoimidazole derivative and a potent cardiotonic agent. It exhibits positive inotropic and vasodilator activity in various animal models [].
  • Relevance: BW A746C is a structural analog of Sulmazole, differing in the position of the nitrogen atom in the pyridine ring, similar to Isomazole. Notably, BW A746C displays a greater separation between its inotropic and vasodilator effects compared to Sulmazole, suggesting potential advantages in specific clinical settings [].

Milrinone

  • Compound Description: Milrinone is a potent cardiotonic agent belonging to the class of bipyridines [, ]. It acts primarily as a selective inhibitor of phosphodiesterase III (PDE III), leading to an increase in intracellular cyclic AMP (cAMP) levels and a subsequent increase in myocardial contractility [, ].
  • Relevance: While structurally dissimilar to Sulmazole, both compounds share a common pharmacological target, PDE III, and exhibit positive inotropic effects. Comparing their effects helps elucidate the specific contributions of PDE III inhibition versus other potential mechanisms of action in mediating the observed cardiotonic effects [, ].
Source and Classification

Sulmazole is classified as a benzoic acid derivative with notable pharmacological properties. It is primarily recognized for its cardiotonic effects, making it relevant in the treatment of heart conditions. The compound is structurally related to other benzimidazole derivatives and has been studied for its interactions with various biological targets, particularly in the context of phosphatidylinositol 3-kinase inhibition .

Synthesis Analysis

The synthesis of Sulmazole typically involves several steps, starting from simpler aromatic compounds. One common method begins with the alkylation of 2-methyl-5-nitrophenol, which subsequently undergoes reduction and functionalization to yield the final product.

  1. Starting Material: 2-Methyl-5-nitrophenol.
  2. Key Steps:
    • Nitration: Introduction of nitro groups to the aromatic ring.
    • Reduction: Conversion of nitro groups to amino or hydroxyl groups.
    • Methylation: Addition of methyl groups to the benzoic acid core.
  3. Yield and Purity: The synthesis often employs chromatographic techniques to purify intermediates and final products, achieving high yields and purity levels suitable for biological testing .
Molecular Structure Analysis

Sulmazole's molecular structure can be described by its chemical formula C11H12N2O2SC_{11}H_{12}N_2O_2S. The compound features a benzimidazole core substituted with various functional groups that enhance its biological activity.

  • Structural Features:
    • A benzimidazole ring system providing stability and biological activity.
    • A methylsulfanyl group that influences its pharmacokinetic properties.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of key functional groups and the integrity of the molecular structure .
Chemical Reactions Analysis

Sulmazole participates in various chemical reactions that are essential for its functionality:

  1. Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-donating groups on the aromatic ring.
  2. Reductive Reactions: It can be reduced to form other biologically active derivatives.
  3. Reactivity with Biological Targets: Sulmazole interacts with phosphatidylinositol 3-kinase pathways, modulating signaling mechanisms critical for cell survival and proliferation .
Mechanism of Action

The mechanism by which Sulmazole exerts its effects involves modulation of intracellular signaling pathways:

  • Phosphatidylinositol 3-Kinase Inhibition: Sulmazole inhibits this kinase, leading to reduced levels of cyclic adenosine monophosphate (cAMP) in cells. This action is significant in cardiac tissues where cAMP plays a crucial role in regulating heart contractility.
  • Neurotransmitter Release Modulation: It has been shown to affect neurotransmitter release in sympathetic ganglia, influencing cardiovascular responses .
Physical and Chemical Properties Analysis

Sulmazole exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 232.29 g/mol.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water, affecting its bioavailability.
  • Melting Point: Typically ranges between 150°C to 160°C, indicating stability under standard laboratory conditions.
  • Stability: The compound is stable under acidic conditions but may degrade under strong alkaline conditions .
Applications

Sulmazole has several important applications:

  1. Pharmaceutical Development: Used as a lead compound in the development of new cardiotonic agents.
  2. Research Tool: Employed in studies investigating phosphatidylinositol signaling pathways and their implications in cardiac health.
  3. Potential Therapeutic Uses: Investigated for its potential benefits in treating heart failure and other cardiovascular diseases due to its ability to enhance cardiac contractility without significantly increasing heart rate .
Introduction

Historical Context and Discovery of Sulmazole as a Cardiotonic Agent

Sulmazole (AR-L115 BS), an imidazo[4,5-b]pyridine derivative, emerged in the late 1970s amid intensive efforts to develop non-glycosidic cardiotonic agents for acute heart failure. It represented a structural departure from catecholamine-based inotropes (e.g., dobutamine) and early phosphodiesterase inhibitors (e.g., amrinone). Initial in vivo studies in guinea pigs, dogs, and primates demonstrated its dual cardiovascular actions: dose-dependent increases in ventricular contractility (measured by left ventricular dP/dt) and reductions in diastolic blood pressure, with minimal effects on heart rate [1] [4]. Notably, its inotropic potency exceeded that of its chemical analogue BW A746C in anaesthetized models, though it lacked the latter’s selectivity for contractility over vasodilation [1].

Early biochemical profiling classified sulmazole as a Type III phosphodiesterase (PDE III) inhibitor, increasing cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes to enhance calcium availability during contraction [1] [7]. However, its efficacy in improving cardiac output and reducing pulmonary capillary wedge pressure in preclinical models of hypoxia and ischemia-reperfusion injury highlighted additional protective properties. For instance, in hypoxic rat myocardium, low-dose sulmazole (6 μmol/L) preserved contractile function during reoxygenation without exacerbating cellular injury [4]. This multifaceted profile spurred clinical interest in sulmazole as a prototype "inodilator," combining inotropy with vasodilation.

Table 1: Comparative Cardiotonic Effects of Sulmazole and Analogues in Preclinical Models

ParameterSulmazoleBW A746C (Analogue)Theophylline
Inotropic Potency (ED₅₀)0.1–10.0 mg/kg0.001–1.0 mg/kg7–350 μmol/L
Vasodilatory SelectivityEquivalent doses for inotropy/vasodilationLower doses for inotropy vs. vasodilationNot applicable
cAMP PDE III IC₅₀50 ± 19 μmol/L30 ± 5 μmol/L100 μmol/L (estimated)
Oxygen EfficiencyUnchanged MVO₂Unchanged MVO₂Increased MVO₂ at high doses

Data derived from [1] [4] [5].

Research Significance in Cardiovascular Pharmacology

Sulmazole’s significance extends beyond PDE III inhibition, embodying a pivotal shift toward multitargeted cardiotonic agents. Key mechanistic advances include:

  • A1 Adenosine Receptor Antagonism: At concentrations >10 μmol/L, sulmazole competitively blocks A1 receptors (EC₅₀ = 11 μmol/L), disinhibiting adenylate cyclase and increasing cAMP independently of PDE blockade [3]. This dual pathway amplifies inotropy while modulating myocardial oxygen consumption (MVO₂).
  • Functional Gi Protein Inhibition: By attenuating GTP-dependent inhibition of adenylate cyclase, sulmazole disrupts Gi protein signaling. Pertussis toxin pretreatment abolishes this effect, confirming Gi’s role [3].
  • Myofilament Calcium Sensitization: Emerging evidence suggests sulmazole increases myofibrillar ATPase activity and calcium affinity of troponin C [1] [6]. This positions it as a forerunner of sarcomere-targeted agents (e.g., levosimendan), which improve contractility without elevating cytosolic calcium.

These mechanisms underpin sulmazole’s hemodynamic benefits: increased cardiac index, reduced ventricular filling pressures, and preserved myocardial efficiency [5] [7]. Crucially, its capacity to improve contractile function in hypoxic tissue without raising MVO₂ distinguishes it from calcium-mobilizing inotropes like digoxin, which risk arrhythmias and energy waste [4] [6]. Despite its limited clinical adoption, sulmazole’s pharmacology informed later innovations, including PDE III-sparing inodilators and selective myofilament sensitizers.

Table 2: Dual Mechanisms of cAMP Elevation by Sulmazole

MechanismBiochemical ActionFunctional Outcome
PDE III InhibitionIC₅₀ = 50 μmol/L; reduces cAMP hydrolysisIncreased Ca²⁺ influx; inotropy/lusitropy
A1 Receptor AntagonismEC₅₀ = 11 μmol/L; blocks adenylate cyclase inhibitionDisinhibited cAMP production
Gi Protein InactivationImpairs GTP-dependent Gi signalingSustained adenylate cyclase activity

Data synthesized from [1] [3].

Properties

CAS Number

73384-60-8

Product Name

Sulmazole

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

InChI

InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)

InChI Key

XMFCOYRWYYXZMY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3

Solubility

Soluble in DMSO

Synonyms

2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine
AR-L 115 BS
AR-L115
BW A746C
BWA746C
isomazole
LY 175326
LY-175326
LY175326
MG 28734
MG-28734
sulmazol
sulmazole
Vardax

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.